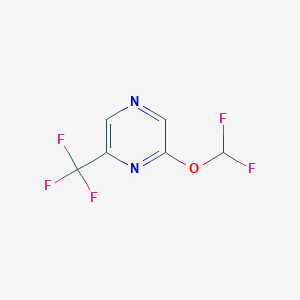
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is a fluorinated heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyrazine ring. One common method involves the reaction of pyrazine derivatives with difluoromethoxy and trifluoromethyl reagents under controlled conditions. For example, trifluoromethyl triflate can be used as a source of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate for trifluoromethylation and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazine derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It can be used in the development of fluorinated biomolecules for studying biological processes.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine involves its interaction with molecular targets through its difluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, leading to its desired effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyrazine: Lacks the difluoromethoxy group but shares the trifluoromethyl group.
2-(Difluoromethoxy)pyrazine: Lacks the trifluoromethyl group but shares the difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C6H3F5N2O |
|---|---|
Molecular Weight |
214.09 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8)14-4-2-12-1-3(13-4)6(9,10)11/h1-2,5H |
InChI Key |
YJWDDNQVSDTWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















